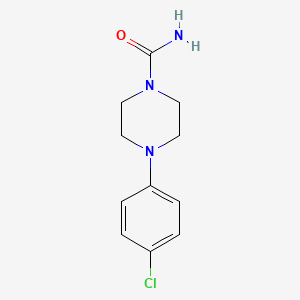

4-(4-Chlorophenyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)piperazine-1-carboxamide is a chemical compound with the CAS Number: 676579-72-9 . It has a molecular weight of 239.7 and its IUPAC name is 4-(4-chlorophenyl)-1-piperazinecarboxamide .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Antimicrobial Evaluation

A study highlighted the synthesis of new piperazine derivatives, including those related to 4-(4-Chlorophenyl)piperazine-1-carboxamide, and their evaluation for antimicrobial activity. The compounds were synthesized and characterized using NMR, IR, and mass spectrometry techniques. One derivative demonstrated superior antimicrobial properties, showing good growth inhibition against specific bacterial strains. This research opens avenues for developing potent antimicrobials based on piperazine derivatives (Patil et al., 2021).

Enantioselective Catalysis

Another application involves the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work demonstrates the critical role of the arene sulfonyl group on N4 for achieving high enantioselectivity. The findings contribute to the field of asymmetric catalysis, offering a broad range of substrates for synthesis processes with high yields and enantioselectivities (Wang et al., 2006).

Antitumor Activity Evaluation

In the realm of cancer research, 1,2,4-triazine derivatives bearing the piperazine amide moiety have been synthesized and assessed for their anticancer activities. Specifically, their effects against breast cancer cells were investigated, revealing promising antiproliferative agents. This study underscores the potential of piperazine derivatives in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2014).

Synthesis and Biological Screening

Further research involved the synthesis of 4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines. These compounds were tested for their biological activity against various bacteria and fungi, with some displaying moderate activity. This highlights the potential of piperazine derivatives in antimicrobial drug development (J.V.Guna et al., 2009).

Development of Screening Methods

A novel electrochemical method was developed for the detection of 1-(3-chlorophenyl)piperazine (mCPP) in forensic samples. Utilizing disposable screen-printed carbon electrodes and square-wave voltammetry, this approach offers a rapid and simple screening tool for mCPP detection, underscoring the adaptability of piperazine chemistry in analytical and forensic science applications (Silva et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

4-(4-chlorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBDKYHKEZOVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)

![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)